molecular formula C17H24N2O3 B14501135 4-[3-(Diethylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1(2H)-one CAS No. 62775-00-2

4-[3-(Diethylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1(2H)-one

Cat. No.: B14501135
CAS No.: 62775-00-2
M. Wt: 304.4 g/mol
InChI Key: JKEQVKDBMZSXNA-UHFFFAOYSA-N
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Description

4-[3-(Diethylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1(2H)-one is a chemical compound known for its unique structure and properties. This compound is part of the isoquinolinone family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Diethylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1(2H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methylisoquinolin-1(2H)-one with 3-(diethylamino)-2-hydroxypropyl chloride under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

4-[3-(Diethylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and substituted isoquinolinones .

Scientific Research Applications

4-[3-(Diethylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1(2H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-(Diethylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to other similar compounds, this compound is unique due to its specific substitution pattern and the presence of the diethylamino group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

62775-00-2

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

4-[3-(diethylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1-one

InChI

InChI=1S/C17H24N2O3/c1-4-19(5-2)10-13(20)12-22-16-11-18(3)17(21)15-9-7-6-8-14(15)16/h6-9,11,13,20H,4-5,10,12H2,1-3H3

InChI Key

JKEQVKDBMZSXNA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(COC1=CN(C(=O)C2=CC=CC=C21)C)O

Origin of Product

United States

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